2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane
Description
2-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane is a structurally complex spirocyclic compound featuring a fused azaspiro[3.3]heptane core. The molecule contains a pyridine ring substituted with a methylsulfanyl group at the 2-position and a carbonyl linkage to the spirocyclic system. The 6-position of the azaspiro ring is substituted with a phenyl group, which may influence steric and electronic properties.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-23-17-16(8-5-9-20-17)18(22)21-12-19(13-21)10-15(11-19)14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIJDYGRYNGAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is the cycloaddition reaction between an endocyclic alkene and an isocyanate to form the spirocyclic core. This is followed by functionalization of the pyridine ring and introduction of the methylsulfanyl group.
Cycloaddition Reaction: The key step involves a [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as ClO2S NCO, to form the spirocyclic β-lactam.
Reduction: The β-lactam ring is then reduced using a reducing agent like alane to produce the azaspiroheptane core.
Functionalization: The pyridine ring is functionalized through various reactions, including halogenation and subsequent substitution with a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and reduction steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere of piperidine in various pharmaceuticals.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine-containing molecules.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its pyridine and spirocyclic moieties. The exact pathways involved would depend on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
6-(2-Fluoro-4-Nitrophenyl)-2-Oxa-6-Azaspiro[3.3]heptane
This compound, a key intermediate for the tuberculosis drug candidate TBI-223, shares the azaspiro[3.3]heptane core but replaces the phenyl group at the 6-position with a 2-fluoro-4-nitrophenyl substituent. Additionally, it incorporates an oxygen atom in the spiro ring (2-oxa-6-azaspiro). The fluorine and nitro groups enhance electrophilicity, which is critical for its role as a synthetic precursor. Its optimized synthesis achieves 87% yield at 100 g scale, highlighting superior scalability compared to earlier routes .
| Parameter | Target Compound | 6-(2-Fluoro-4-Nitrophenyl)-2-Oxa-6-Azaspiro[3.3]heptane |
|---|---|---|
| Core Structure | 2-azaspiro[3.3]heptane | 2-oxa-6-azaspiro[3.3]heptane |
| 6-Position Substituent | Phenyl | 2-Fluoro-4-nitrophenyl |
| Key Functional Groups | Methylsulfanyl, carbonyl | Nitro, fluorine |
| Synthetic Yield (Scale) | Not reported | 87% (100 g scale) |
4-Thia-1-Azabicyclo[3.2.0]heptane Derivatives
Beta-lactam antibiotics, such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, feature a bicyclic system with sulfur and nitrogen heteroatoms. Unlike the target compound, these derivatives prioritize beta-lactam rings for antimicrobial activity. The absence of a spirocyclic system reduces conformational flexibility, which is crucial for binding penicillin-binding proteins .
Substituent Effects on Reactivity and Stability
The methylsulfanyl group in the target compound contrasts with sulfur-containing analogues like (E)-1-[2-(methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl)diazabicyclo[2.2.2]octane. The latter exhibits intramolecular N–H···N and N–H···S interactions in its crystal structure, stabilizing its conformation. The target compound’s pyridine-linked carbonyl group may similarly influence solubility and intermolecular interactions .
In contrast, 2-[(4-methylphenyl)thio]pyridine-3-carbonyl chloride (HD-3712) demonstrates the reactivity of thioether-substituted pyridines. Its MSDS highlights hazards such as decomposition into toxic sulfur oxides, suggesting that the methylsulfanyl group in the target compound requires careful handling to avoid analogous risks .
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